2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide
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Overview
Description
2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that the compound could potentially interact with a variety of targets, depending on the specific biological activity it exhibits.
Mode of Action
Based on the known properties of imidazole derivatives , it can be inferred that the compound likely interacts with its targets in a way that modulates their function, leading to the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives , it is likely that this compound affects multiple biochemical pathways. The exact pathways and their downstream effects would depend on the specific biological activity of the compound.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Based on the known biological activities of imidazole derivatives , it can be inferred that the compound likely induces changes at the molecular and cellular level that result in the observed biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide typically involves the following steps:
Formation of the Imidazo[2,1-b]thiazole Core: This is achieved by reacting 2-aminothiazoles with α-halocarbonyl compounds under mild conditions.
Coupling with Fluorobenzamide: The imidazo[2,1-b]thiazole intermediate is then coupled with 2-fluorobenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Pharmaceuticals: The compound is studied for its potential use in developing new drugs for various diseases, including tuberculosis and neglected tropical diseases.
Materials Science: It is explored for its potential use in creating new materials with unique properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole core.
Thio-delamanid: A compound with antitubercular activity.
Spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidine] derivatives: Compounds with potential anticancer and antimicrobial properties.
Uniqueness
2-fluoro-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide is unique due to its specific substitution pattern and the presence of the fluorobenzamide moiety, which enhances its biological activity and stability compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c19-15-7-2-1-6-14(15)17(23)20-13-5-3-4-12(10-13)16-11-22-8-9-24-18(22)21-16/h1-7,10-11H,8-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGNNQFHDXQLAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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